molecular formula C16H23NO6 B571650 (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate CAS No. 1392909-30-6

(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate

Cat. No. B571650
CAS RN: 1392909-30-6
M. Wt: 325.361
InChI Key: HDFQLVCBWCYPNB-AQYSRAANSA-N
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Description

“(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol” is a chemical compound with the molecular formula C8H15NO3 . It is a tetrahydro compound with a cyclopenta-dioxol ring structure .


Synthesis Analysis

The synthesis of this compound is related to the synthesis of Ticagrelor, a platelet aggregation inhibitor . The process involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)-pyrimidine (CLIN) and 3aR-(3a,4,6,6a)-6-Amino-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol (AMAL) in the presence of diisopropyl ethyl amine .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta-dioxol ring with two methyl groups and an amino group attached .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of CLIN and AMAL, followed by reduction with Fe/AcOH .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.21 g/mol . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 288.0±40.0 °C at 760 mmHg, and a flash point of 128.0±27.3 °C .

Scientific Research Applications

Cardiovascular Medicine and Antiplatelet Agents

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethyl-1,4-benzoquinone", "L-(-)-Mandelic acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Hydrazine hydrate", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2,3-dimethyl-1,4-benzoquinone with hydrogen gas and palladium on carbon catalyst to yield 2,3-dimethylhydroquinone", "Step 2: Protection of the hydroxyl group of 2,3-dimethylhydroquinone with acetic anhydride to yield 2,3-dimethyl-1,4-diaceoxybenzene", "Step 3: Conversion of 2,3-dimethyl-1,4-diaceoxybenzene to (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol by reaction with hydrazine hydrate followed by sodium borohydride reduction", "Step 4: Resolution of (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol with L-(-)-Mandelic acid in ethanol to yield (3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate" ] }

CAS RN

1392909-30-6

Product Name

(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol D-(-)-Mandelate

Molecular Formula

C16H23NO6

Molecular Weight

325.361

IUPAC Name

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C8H15NO3.C8H8O3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;9-7(8(10)11)6-4-2-1-3-5-6/h4-7,10H,3,9H2,1-2H3;1-5,7,9H,(H,10,11)/t4-,5+,6+,7-;7-/m11/s1

InChI Key

HDFQLVCBWCYPNB-AQYSRAANSA-N

SMILES

CC1(OC2C(CC(C2O1)O)N)C.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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